molecular formula C19H21NO B1667483 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine CAS No. 149537-49-5

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

Cat. No. B1667483
M. Wt: 279.4 g/mol
InChI Key: WPCQYFUQHBLGAX-UHFFFAOYSA-N
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Description

BPH-651 is a CrtM inhibitor.

Scientific Research Applications

Squalene Synthase Inhibition

  • Application : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine has been studied as a potent inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. It has been found that variants of quinuclidines with a 3-biaryl substituent, including 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, are effective in inhibiting this enzyme, which is crucial in the pathway for cholesterol synthesis (Brown et al., 1996).
  • Significance : The inhibition of squalene synthase is considered a target for developing agents to lower plasma levels of low-density lipoprotein (LDL), indicating potential use in managing cholesterol-related disorders (McTaggart et al., 1996).

Antimalarial Activity

  • Application : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine derivatives have been explored for their antimalarial properties. A study involving the synthesis and activity of certain derivatives showed effectiveness against malaria, especially in resistant strains of parasites (Werbel et al., 1986).

Antimicrobial Properties

  • Application : Compounds derived from biphenyl-4-carboxylic acid, related to the structure of 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating potential use in treating infections (Deep et al., 2014).

Tyrosinase Inhibition

  • Application : Biphenyl-based compounds, including derivatives of 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in treatments for conditions like hyperpigmentation (Kwong et al., 2017).

Other Applications

  • Chemical Synthesis : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine is also involved in various chemical synthesis processes, such as the production of incapacitating agents and the generation of 1-azabicyclo[3.2.1]octane systems, indicating its role as a valuable intermediate in organic chemistry and medicinal chemistry (Judd et al., 1964); (Puriņš et al., 2020).

properties

CAS RN

149537-49-5

Product Name

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2

InChI Key

WPCQYFUQHBLGAX-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

Canonical SMILES

C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(biphenyl-4-yl)-3-HQ
3-(biphenyl-4-yl)-3-hydroxyquinuclidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-bromobiphenyl (11.8 g) in dry tetrahydrofuran (60 ml) and bromine (3 drops) were added to stirred magnesium turnings (1.18 g) and the mixture heated under reflux for 70 minutes. A solution of quinuclidin-3-one (3.65 g) in dry tetrahydrofuran (25 ml) was added dropwise to the mixture at 10° C. and the reaction mixture heated under reflux for 90 minutes. Aqueous ammonium chloride (14 g in 56 ml of water) was added dropwise to the mixture and the mixture extracted with diethyl ether. The ether extract was dried (Na2SO4) and evaporated to give a residue which was crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (1.4 g) as a colourless solid, m.p. 180°-182° C., microanalysis, found: C, 81.7; H, 7.5; N, 5.0%; C19H21NO requires: C, 81.8; H, 7.5; N, 5.0%. This material was identical to that in Example 1 except that it was a higher melting polymorphic form.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.18 g
Type
reactant
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Quantity
3.65 g
Type
reactant
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Quantity
25 mL
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solvent
Reaction Step Three
Quantity
56 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sec-butyllithium in cyclohexane (100 ml, 1.3M) was added dropwise with stirring to a solution of 4-bromobiphenyl (25 g) in dry tetrahydrofuran (240 ml) under an argon atmosphere at -78° C. The mixture was stirred for 5 minutes and a solution of quinuclidin-3-one (12 g) in dry tetrahydrofuran (100 ml) added during 20 minutes. Stirring was continued at -78° C. for 30 minutes and the mixture allowed to reach room temperature over 2 hours. 2M Hydrochloric acid (225 ml) was added keeping the reaction temperature below 10° C. The aqueous layer was separated and washed with diethyl ether (2×300 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH14. The mixture was extracted with ethyl acetate which had been heated to 50° C. and the ethyl acetate phase separated, dried (Na2SO4) and evaporated to yield a colourless solid which crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (11.0 g) m.p. 165°-166° C.; microanalysis, found: C, 81.1; H, 7.5; N, 5.2%; C19H21NO 0.1H2O requires: C, 81.1; H, 7.5; N, 5.0%; NMR (CDCl3 /CD3CO2D): 1.7-1.9(3H, m,), 2.5(1H, m), 2.5-2.7(1H, m), 3.2-3.5(4H, m), 3.7(1H, dd), 4.0(1H, dd) and 7.3-7.7(9H, m); m/z 279 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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